synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
An In-depth Technical Guide to the Synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document delineates the strategic approach to its synthesis, focusing on the core chemical principles and methodologies. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction and Strategic Overview
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a fused bicyclic heterocycle containing both a pyrazine and a pyridazine ring system. This unique structural arrangement imparts a rigid, planar geometry and a specific distribution of hydrogen bond donors and acceptors, making it a valuable scaffold for designing molecules with targeted biological activities. Its structural similarity to luminol and other phthalazinone derivatives suggests potential applications in areas such as chemiluminescence and as a core for novel pharmaceutical agents.[1][2] The synthesis of such heterocyclic systems is a cornerstone of modern medicinal chemistry, as they are prevalent in a wide array of therapeutic agents.[3][4]
The most logical and efficient synthetic strategy for constructing the 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione core is through a cyclocondensation reaction . This well-established method involves the reaction of a 1,2-dicarbonyl compound with a dinucleophile, in this case, hydrazine.[5][6] Our retrosynthetic analysis identifies pyrazine-2,3-dicarboxylic acid or its derivatives (e.g., anhydride, ester) as the ideal starting electrophile.
This approach is advantageous due to the commercial availability of the precursors and the typically high yields and clean nature of cyclocondensation reactions. The core principle is the formation of a stable six-membered pyridazine ring through the sequential nucleophilic attack of hydrazine onto the two carbonyl groups of the pyrazine precursor, followed by dehydration.
Synthetic Protocol: Cyclocondensation Route
The following section details a robust, step-by-step protocol for the synthesis of the title compound, grounded in established procedures for analogous heterocyclic systems.[7][8]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazine-2,3-dicarboxylic acid | ≥98% | Standard chemical supplier | Can also be prepared by oxidation of quinoxaline. |
| Hydrazine hydrate (80% aq. solution) | Reagent | Standard chemical supplier | Caution: Toxic and corrosive. Handle in a fume hood. |
| Triethylene glycol (TEG) | ≥99% | Standard chemical supplier | High-boiling solvent. |
| Deionized Water | N/A | Laboratory supply | Used for washing and recrystallization. |
| Ethanol (95%) | Reagent | Standard chemical supplier | Used for final washing. |
Experimental Workflow
The synthesis is a one-pot procedure involving the direct condensation of pyrazine-2,3-dicarboxylic acid with hydrazine hydrate in a high-boiling solvent.
Detailed Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine pyrazine-2,3-dicarboxylic acid (10.0 g, 59.5 mmol), an 80% aqueous solution of hydrazine (11.2 mL, ~180 mmol, 3 eq.), and triethylene glycol (30 mL).
-
Expertise & Experience: Triethylene glycol is selected as the solvent due to its high boiling point (~285 °C), which allows the reaction to be conducted at the high temperatures necessary to drive off the two water molecules formed during the condensation.[7] Using a threefold excess of hydrazine ensures the complete conversion of the dicarboxylic acid.
-
-
Heating and Reaction: Vigorously stir the mixture and heat it in a heating mantle. The temperature will initially plateau around 110-130 °C as the excess water from the hydrazine solution distills off.
-
Cyclization: Once the water has been removed, the temperature will rise rapidly. Carefully control the heating to maintain a reaction temperature of 215-220 °C for 2 hours.
-
Trustworthiness: Maintaining this specific temperature range is critical. Below this range, the reaction may be incomplete. Significantly higher temperatures risk thermal decomposition of the product.
-
-
Precipitation and Isolation: Remove the heating mantle and allow the flask to cool slowly. Once the temperature of the dark solution is below 100 °C, cautiously add 50 mL of hot deionized water with stirring. The product will precipitate as a solid.
-
Filtration and Washing: Continue to cool the suspension to room temperature, and then place it in an ice-water bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with 50 mL of deionized water and then with 20 mL of cold ethanol to remove residual triethylene glycol and other impurities.
-
Drying: Dry the resulting light-yellow or off-white solid in a vacuum oven at 80 °C to a constant weight.
Reaction Mechanism
The formation of the dione occurs via a classical nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration cascade.
// Nodes for reactants R1 [label="Pyrazine-2,3-dicarboxylic acid"]; R2 [label="+ H₂N-NH₂ (Hydrazine)"];
// Nodes for intermediates and product I1 [label="Initial Adduct\n(Amide-acid)"]; I2 [label="Cyclized Intermediate\n(Tetrahedral)"]; P [label="6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione\n+ 2 H₂O"];
// Invisible nodes for layout node [style=invis, width=0.5]; dummy1; dummy2;
// Edges to show reaction flow {rank=same; R1; R2} R1 -> I1 [label="Nucleophilic Acyl\nSubstitution (-H₂O)"]; R2 -> I1 [style=invis]; I1 -> I2 [label="Intramolecular\nNucleophilic Attack"]; I2 -> P [label="Dehydration (-H₂O)"];
// Structure representations (using HTML-like labels)
R1 [label=<
Pyrazine-2,3-dicarboxylic acid>];
P [label=<
Final Product>];
}
dot
Caption: Proposed mechanism for the cyclocondensation reaction.
-
First Nucleophilic Attack: One amino group of the hydrazine molecule attacks one of the carboxylic acid carbonyls, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form a hydrazide-carboxylic acid intermediate.
-
Second Nucleophilic Attack (Cyclization): The second, free amino group of the hydrazine moiety then performs an intramolecular attack on the remaining carboxylic acid group.
-
Dehydration: This second cyclization step forms another tetrahedral intermediate, which subsequently eliminates a second molecule of water to yield the final, stable aromatic 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Light-yellow to off-white solid[9] |
| Yield | 75-85% (Typical for this type of condensation) |
| Melting Point | >300 °C (Expected for rigid, planar heterocyclic systems) |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO. |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5-12.5 (s, 2H, -NH-), δ ~8.8-9.0 (s, 2H, pyrazine-H). The two NH protons are equivalent, as are the two pyrazine protons, leading to two singlets. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~155-160 (C=O), δ ~145-150 (pyrazine C-N), δ ~130-135 (pyrazine C-C). Three distinct signals are expected due to molecular symmetry. |
| FT-IR (KBr, cm⁻¹) | 3200-3000 (N-H stretching), 1680-1650 (C=O stretching, amide I band), 1600-1550 (C=N/C=C stretching). |
| Mass Spec. (EI) | C₆H₄N₄O₂; MW = 164.12. Expected m/z: 164 [M]⁺. |
Conclusion
The synthesis of 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione can be reliably achieved through a high-temperature cyclocondensation of pyrazine-2,3-dicarboxylic acid with hydrazine hydrate. The protocol described herein is robust, scalable, and relies on well-understood chemical principles, making it accessible to researchers with a foundational knowledge of organic synthesis. The detailed mechanistic explanation and characterization data provide a self-validating framework for ensuring the successful execution of this synthesis, paving the way for further exploration of this compound and its derivatives in drug discovery and materials science.
References
- Re-engineering luminol: new frontiers in chemiluminescence chemistry. Royal Society of Chemistry Publishing.
- Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. American Chemical Society.
- Luminol. Chemistry LibreTexts.
- Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. ACS Publications.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
- Luminol Synthesis. Truman ChemLab.
- PREPARATION OF PYRAZINO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE. PrepChem.com.
- New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. ResearchGate.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health.
- Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. PubMed Central.
- Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central.
- Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science.
- Product Class 8: Pyridazines. Science of Synthesis.
- Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.
- 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione cas no.13480-40-5. GuideChem.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione. BLDpharm.
- 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione | Drug Impurity. MedChemExpress.
- 6,7-DIHYDROPYRAZINO[2,3-D]PYRIDAZINE-5,8-DIONE (CAS 13480-40-5). ChemicalBook.
Sources
- 1. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. mdpi.com [mdpi.com]
- 9. 6,7-DIHYDROPYRAZINO[2,3-D]PYRIDAZINE-5,8-DIONE, CasNo.13480-40-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
![Chemical structure of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione with atom numbering for NMR assignment.](https://i.imgur.com/8f8eZ9g.png)
